Aquiledine

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a field dedicated to the discovery, isolation, and characterization of chemical compounds produced by living organisms. Within this diverse realm, secondary metabolites, which are not directly involved in an organism's normal growth, development, or reproduction, play a crucial role in ecological interactions and serve as a rich source for drug discovery cdutcm.edu.cnwikidata.orgplantaedb.com. Among these, flavonoid alkaloids represent a unique and intriguing class of compounds.

Flavonoid alkaloids are an unusual group of structurally diverse secondary metabolites that arise from the convergence of multiple biosynthetic pathways nih.govmitoproteome.orgnih.gov. These compounds are distributed across both the plant and animal kingdoms nih.govmitoproteome.orgnih.gov. Their significance in natural products chemistry stems from their distinctive amphoteric nature, being both bases and phenols, and their pronounced biological activities nih.govnih.gov. Flavonoid alkaloids are believed to contribute to the host organisms' survival by providing protection against predation and disease nih.govnih.gov. Many of these compounds have been identified through bioassay-guided investigations of traditional medicines, highlighting their potential therapeutic importance nih.govmitoproteome.orgnih.gov. Flavonoids themselves, which form the backbone of these alkaloids, are polyphenolic structures widely found in fruits, vegetables, and beverages, known for their beneficial biochemical and antioxidant properties wikidata.orgresearchgate.netnih.gov. Alkaloids, in general, are a broad class of nitrogen-containing organic compounds recognized for their potent biological activities, ranging from therapeutic to toxic, and have historically served as templates for modern drug development cdutcm.edu.cnplantaedb.comperflavory.com.

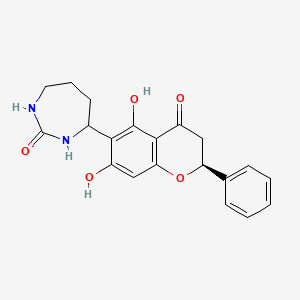

Aquiledine, along with its isomer isoaquiledine (B1248491), was initially isolated from the whole herb of Aquilegia ecalcarata Maxim., a plant commonly known as Chinese Columbine and belonging to the Ranunculaceae family nih.govnih.gov. Aquilegia ecalcarata is a traditional Chinese medicinal plant historically utilized for the treatment of various conditions, including pustulosis, necrotic boils, and other infections nih.gov. The initial structural elucidation of aquiledine, identified as [(2S)-6-(1,4-ureylenebutyl)-5,7-dihydroxyflavanone], and isoaquiledine was achieved through detailed spectral analysis nih.govnih.gov. A notable development in the understanding of aquiledine's structure occurred in 2020. Computational studies, employing Density Functional Theory (DFT) calculations, including DP4+ and J-DP4 analysis, as well as specific rotations, led to a revision of its structure mitoproteome.org. This revision revealed that aquiledine is identical to cheliensisine, a compound previously isolated from Goniothalamus chilensis mitoproteome.org. Similarly, the structure of isoaquiledine, a regioisomer of aquiledine, was also revised mitoproteome.org.

Rationale for Continued Academic Investigation of Aquiledine

The continued academic investigation of aquiledine is driven by its unique chemical structure and the broader potential of flavonoid alkaloids as sources of novel therapeutic agents. The distinct structural features of aquiledine, particularly the presence of a saturated 1,3-diazepin-2-one ring attached to the flavanone (B1672756) backbone, suggest that it may possess novel mechanisms of action, offering promising leads for drug discovery nih.govmitoproteome.orgnih.gov.

The diverse pharmacological activities associated with flavonoid alkaloids, including potential applications in treating cancer, viral infections, inflammation, immunomodulatory disorders, neurological and psychiatric conditions, and diabetes, underscore the importance of exploring aquiledine's full therapeutic spectrum nih.gov. The identification of such novel molecules with relevant bioactivities is crucial for advancing drug development efforts, particularly in conducting comprehensive structure-activity relationship analyses to optimize their therapeutic profiles nih.gov.

Overview of Current Research Landscape and Key Academic Questions Surrounding Aquiledine

The current research landscape surrounding aquiledine is characterized by ongoing efforts to fully understand its chemical properties and biological potential. A significant focus has been on computationally assisted structural revision, utilizing advanced techniques such as DFT calculations combined with DP4+ and J-DP4 analysis to confirm and refine its precise molecular architecture mitoproteome.org. This computational approach has been instrumental in clarifying its identity with cheliensisine and revising the structure of its isomer, isoaquiledine mitoproteome.org.

Furthermore, academic investigations are actively proposing and exploring the biosynthetic pathways through which aquiledine and related flavoalkaloids are formed in plants mitoproteome.org. While the structural revisions have provided clarity, some aspects of the stereochemistry of the revised structures of aquiledine and isoaquiledine remain ambiguous, posing a key academic question for future research mitoproteome.org. Beyond structural elucidation, current research continues to probe the potential therapeutic significance of aquiledine, building on the general bioactivities observed in flavonoid alkaloids, such as anti-HIV, anti-cancer, and anti-inflammatory effects nih.govnih.gov. Key academic questions revolve around fully elucidating the precise mechanisms of action of aquiledine and its isomers, understanding how their unique structural features translate into specific biological activities, and exploring their full therapeutic potential in various disease models.

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

4-[(2S)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-6-yl]-1,3-diazepan-2-one |

InChI |

InChI=1S/C20H20N2O5/c23-13-10-16-18(14(24)9-15(27-16)11-5-2-1-3-6-11)19(25)17(13)12-7-4-8-21-20(26)22-12/h1-3,5-6,10,12,15,23,25H,4,7-9H2,(H2,21,22,26)/t12?,15-/m0/s1 |

InChI Key |

NBILMSHCIXKQRW-CVRLYYSRSA-N |

Isomeric SMILES |

C1CC(NC(=O)NC1)C2=C(C3=C(C=C2O)O[C@@H](CC3=O)C4=CC=CC=C4)O |

Canonical SMILES |

C1CC(NC(=O)NC1)C2=C(C3=C(C=C2O)OC(CC3=O)C4=CC=CC=C4)O |

Synonyms |

aquiledine |

Origin of Product |

United States |

Structural Elucidation and Computational Stereochemical Revision of Aquiledine

Initial Spectroscopic Characterization of Aquiledine

Initial characterization of Aquiledine relied on a suite of spectroscopic techniques to gather fundamental information about its planar structure, molecular formula, and functional groups.

Application of One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structures, providing detailed insights into the connectivity of atoms within a molecule. For Aquiledine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were applied.

1D NMR (1H NMR and 13C NMR): These experiments provide information on the number and type of hydrogen and carbon atoms, respectively, within the molecule, as well as their chemical environments. 1H NMR spectra reveal chemical shifts, integration values (relative number of protons), and coupling patterns (multiplicity), which are crucial for identifying proton environments and their neighboring protons. 13C NMR spectra provide information on the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for establishing connectivity and long-range correlations between atoms.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, indicating direct proton-proton connectivity through bonds.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded, providing information on CH, CH2, and CH3 groups.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations (typically 2-4 bonds) between protons and carbons, which is invaluable for piecing together the molecular skeleton and identifying quaternary carbons and carbonyl groups. The application of these NMR techniques was fundamental in determining the planar structure of Aquiledine.

While specific experimental NMR data for Aquiledine is not detailed in the provided snippets, a hypothetical representation of the type of data obtained is shown below for illustrative purposes.

Table 1: Hypothetical 1H NMR Data for Aquiledine (Partial)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.55 | t | 2H | H-X |

| 3.80 | s | 3H | OCH3 |

| 6.20 | d | 1H | Ar-H |

| 6.85 | dd | 1H | Ar-H |

Table 2: Hypothetical 13C NMR Data for Aquiledine (Partial)

| Chemical Shift (δ, ppm) | Assignment |

| 28.1 | C-X |

| 55.9 | OCH3 |

| 102.5 | C-Ar |

| 165.2 | C=O |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) for Molecular Formula Elucidation and Fragmentation Analysis

Mass Spectrometry (MS) plays a critical role in determining the molecular weight of a compound and providing insights into its elemental composition and fragmentation pathways.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions, providing the molecular ion peak (M+), which corresponds to the molecular weight of the compound. Analysis of fragmentation patterns (daughter ions) can help deduce the presence of specific substructures within the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): HREIMS offers highly accurate mass measurements, typically to several decimal places, which allows for the unambiguous determination of the exact molecular formula of the compound. This precision is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions.

For Aquiledine, HREIMS would have been employed to precisely determine its molecular formula (C20H20N2O5), which is fundamental for subsequent structural investigations.

Table 3: Hypothetical HREIMS Data for Aquiledine

| Ion Type | m/z (Experimental) | m/z (Calculated) | Molecular Formula |

| Molecular Ion | 368.1374 | 368.1372 | C20H20N2O5 |

| Fragment Ion 1 | 281.0712 | 281.0710 | C16H13NO4 |

| Fragment Ion 2 | 177.0425 | 177.0422 | C9H9O4 |

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet (UV) spectroscopies provide complementary information regarding the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For example, the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic C-H stretching vibrations can be identified, providing clues about the types of bonds and functional groups present in Aquiledine.

Ultraviolet (UV) Spectroscopy: UV spectroscopy involves the absorption of ultraviolet and visible light, leading to electronic transitions within the molecule. This technique is particularly useful for detecting conjugated systems, such as aromatic rings and α,β-unsaturated carbonyls, which are common in flavonoid structures. The maximum absorption wavelength (λmax) and the intensity of absorption (ε) provide information about the extent of conjugation.

These spectroscopic techniques would have been used to identify key functional groups within Aquiledine, consistent with its classification as a flavoalkaloid containing a flavanone (B1672756) core and a nitrogen-containing moiety.

Table 4: Hypothetical IR Absorption Bands for Aquiledine

| Wavenumber (cm-1) | Functional Group Assignment |

| 3300-3500 | O-H stretch (hydroxyl) |

| 1650-1680 | C=O stretch (ketone/carbonyl) |

| 1600, 1500, 1450 | C=C stretch (aromatic) |

| 2900-3000 | C-H stretch (aliphatic) |

Table 5: Hypothetical UV Absorption Data for Aquiledine

| λmax (nm) | Absorbance (ε) | Assignment |

| 280 | High | Flavanone chromophore |

| 320 (shoulder) | Moderate | Extended conjugation |

Advanced Computational Chemistry Approaches for Structural and Stereochemical Assignment

Despite initial spectroscopic characterization, the precise stereochemistry and even the planar structure of Aquiledine and related flavoalkaloids like cheliensisine and isoaquiledine (B1248491) were subject to revision. nih.gov This necessitated the application of advanced computational chemistry methods.

Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction

Density Functional Theory (DFT) calculations have become an indispensable tool in structural elucidation, particularly for predicting NMR chemical shifts.

Principle: DFT calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, are used to compute theoretical 1H and 13C NMR chemical shifts for proposed candidate structures. These calculated shifts are then compared with experimental NMR data. The accuracy of DFT predictions depends on the chosen density functional, basis set, and solvent model.

Application to Aquiledine: In the case of Aquiledine, DFT calculations of NMR data were instrumental in revising its structure. nih.gov Different plausible structural and stereochemical isomers were computationally generated, and their predicted NMR chemical shifts were compared against the experimentally obtained NMR data. This comparison allowed researchers to identify the most probable structure by finding the best agreement between theoretical and experimental values.

DP4+ and J-DP4 Statistical Analysis for Probabilistic Structure Assignment

To rigorously assess the probability of a proposed structure being correct, statistical methods like DP4+ and J-DP4 are employed. These methods provide a quantitative measure of confidence in structural assignments based on the comparison of calculated and experimental NMR data. nih.gov

DP4+ Analysis: The DP4+ probability method is a widely used statistical tool that synergistically combines NMR calculations at higher levels of theory with Bayesian analysis of both scaled and unscaled NMR data. It calculates the probability that a given candidate structure is the correct one, taking into account the differences between calculated and experimental chemical shifts. For Aquiledine, DP4+ analysis was applied to statistically validate the revised structure against other proposed isomers. nih.gov

J-DP4 Analysis: J-DP4 is an extension of the DP4 formalism that incorporates 3JHH (vicinal proton-proton) coupling constants into the statistical analysis. This inclusion of coupling constant data provides an additional layer of information, enhancing the accuracy and robustness of stereochemical assignments, especially for molecules with multiple asymmetric centers. The J-DP4 method, which can be applied through direct (dJ-DP4) or indirect (iJ-DP4) approaches, or a combination (iJ/dJ-DP4), has been shown to improve performance compared to the original DP4 method. The use of J-DP4 analysis further strengthened the confidence in the revised stereochemical assignment of Aquiledine. nih.gov

The combined application of DFT calculations for NMR chemical shift prediction with DP4+ and J-DP4 statistical analyses provided a robust and reliable methodology for the structural and stereochemical revision of Aquiledine, leading to a definitive assignment of its correct structure. nih.gov

Computational Prediction of Specific Rotations for Absolute Configuration Determination

Beyond structural connectivity, determining the absolute configuration of chiral molecules like Aquiledine is crucial. Specific rotation ([α]) is an intrinsic property of chiral compounds, defined as the change in orientation of plane-polarized light per unit distance-concentration product as light passes through a solution of the compound lscollege.ac.in. While the magnitude of specific rotation can vary with conformational flexibility, its sign is a critical indicator for absolute configuration lscollege.ac.inic.ac.uk.

Computational prediction of specific rotations, alongside other chiroptical properties such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), has emerged as a powerful tool for assigning absolute configurations acs.orgacs.orgnih.govresearchgate.netresearchgate.netic.ac.ukfrontiersin.org. For Aquiledine, DFT calculations were employed to predict its specific rotation, and the agreement between the calculated and experimental values, particularly concerning the sign of rotation, contributed significantly to confirming its absolute configuration acs.orgacs.orgnih.govresearchgate.netresearchgate.netic.ac.uk. This computational approach provides supporting evidence for stereochemical assignments, especially when experimental methods like X-ray crystallography are not feasible or definitive ic.ac.uklibretexts.org.

Characterization of Isoaquiledine as a Regioisomer of Aquiledine

Isoaquiledine, another flavoalkaloid isolated from Aquilegia ecalcarata, was characterized as a regioisomer of Aquiledine acs.orgacs.orgnih.govresearchgate.net. Initially, different structures were proposed for Isoaquiledine. The key difference in the revised structure of Isoaquiledine lies in the attachment point of its alkaloidal moiety to the pinocembrin (B1678385) unit. While Aquiledine features this moiety attached at C-6, the revised structure of Isoaquiledine places it at C-8 acs.orgresearchgate.net.

The characterization and structural revision of Isoaquiledine were also heavily reliant on computational methods, mirroring the approach used for Aquiledine. Specifically, 1H and 13C NMR chemical shifts for the proposed structures of Isoaquiledine were calculated using DFT acs.org. The experimental 13C NMR chemical shifts showed strong agreement with the calculated values for the newly proposed structures, with correlation coefficients (R2) of 0.9989 and 0.9991 for the revised structures, significantly higher than the 0.9975 observed for the previously proposed structures acs.org. This high degree of correlation between experimental and computationally predicted NMR data provided robust evidence for the correct structural assignment of Isoaquiledine as a C-8 regioisomer of Aquiledine acs.org.

The following table summarizes the correlation of experimental and calculated 13C NMR chemical shifts for Isoaquiledine's structural revision:

| Structure Type | R2 (Correlation Coefficient) |

| Previously Proposed | 0.9975 |

| Newly Proposed (Structure 9) | 0.9989 |

| Newly Proposed (Structure 10) | 0.9991 |

This data highlights the effectiveness of computational NMR prediction in distinguishing between closely related regioisomers and confirming structural assignments in natural products.

Biosynthetic Pathways and Chemodiversity in Aquilegia Ecalcarata

Proposed Biosynthetic Route to Aquiledine and Related Flavonoid Alkaloids

The biosynthesis of flavonoid alkaloids like aquiledine involves a fascinating convergence of distinct metabolic pathways. These compounds are considered secondary metabolites, arising from the integration of the shikimic acid pathway, which provides the flavonoid core, and pathways supplying nitrogenous moieties, typically derived from amino acids.

Enzymatic Steps and Precursor Molecules Involved in Flavonoid Alkaloid Formation

The formation of the flavonoid backbone, common to aquiledine and other flavonoids, initiates from phenylalanine or tyrosine via the phenylpropanoid pathway. Key enzymatic steps in this initial phase include:

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, marking the first committed step in the phenylpropanoid pathway.

Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid.

4-Coumarate-CoA Ligase (4CL) : Catalyzes the formation of p-coumaroyl-CoA by attaching coenzyme A (CoA) to p-coumaric acid.

Chalcone (B49325) Synthase (CHS) : A type III polyketide synthase that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Chalcone Isomerase (CHI) : Catalyzes the stereospecific cyclization of chalcones, such as naringenin chalcone, to yield (2S)-flavanones, which serve as the direct flavonoid precursors for compounds like aquiledine.

Chemo-enzymatic Synthesis Considerations for Analogues

Chemo-enzymatic synthesis offers a powerful approach for the production of natural products and their analogues by integrating the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. For complex molecules like aquiledine, this strategy could be particularly advantageous for generating structural analogues, which are often difficult to obtain through traditional chemical synthesis alone or from natural sources due to low abundance.

Considerations for the chemo-enzymatic synthesis of aquiledine analogues would involve:

Enzyme Promiscuity : Utilizing enzymes from the flavonoid and alkaloid biosynthetic pathways that exhibit broad substrate tolerance. Such promiscuous enzymes could accept modified flavonoid precursors or nitrogenous building blocks, enabling the synthesis of diverse analogues.

Modular Approach : Breaking down the synthesis into modular steps where enzymes perform highly specific transformations (e.g., formation of the flavanone (B1672756) core or introduction of the nitrogenous ring), followed by chemical modifications or coupling reactions.

Late-Stage Functionalization : Employing enzymes for regio- and stereoselective functionalization of pre-formed aquiledine-like scaffolds. This could involve enzymatic hydroxylation, methylation, or glycosylation at specific positions to create new analogues.

In situ Generation of Intermediates : Leveraging enzymes to generate highly reactive intermediates in situ, which can then be rapidly captured by chemical reagents to form novel structures.

Designed Substrate Analogues : Synthesizing modified precursor molecules that can be recognized and transformed by biosynthetic enzymes, leading to the production of non-natural aquiledine derivatives.

This integrated approach could facilitate the creation of a library of aquiledine analogues, allowing for systematic exploration of structure-activity relationships and potentially leading to compounds with modified or enhanced properties.

Co-isolation and Characterization of Other Flavonoids from Aquilegia ecalcarata

Beyond aquiledine and isoaquiledine (B1248491), phytochemical investigations of Aquilegia ecalcarata have led to the isolation and characterization of several other known flavonoids. These compounds contribute to the chemodiversity of the plant and highlight its rich secondary metabolite profile.

The flavonoids co-isolated and characterized from Aquilegia ecalcarata include:

Apigenin (B1666066) : A common flavone (B191248) with a 5,7,4'-trihydroxyflavone structure nih.govfigshare.com.

Apigenin-7,4'-dimethyl ether : A methylated derivative of apigenin nih.govfigshare.com.

Luteolin (B72000) : A tetrahydroxyflavone characterized by hydroxyl groups at positions 3', 4', 5, and 7 nih.govfigshare.com.

Further studies have also reported the isolation of additional flavonoid compounds from Aquilegia ecalcarata:

Swertisin : A flavone C-glycoside.

Cytisoside : Another flavone C-glycoside, also known as 4'-O-Methylvitexin nih.gov.

Cytisoside-2-rhamnoside : A glycosylated derivative of cytisoside.

Spinasin : A flavone C-glycoside with a methoxy (B1213986) group at position 7 and a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue at position 6.

These co-isolated flavonoids underscore the complex metabolic capabilities of Aquilegia ecalcarata and its significance as a source of diverse natural products.

Synthetic Methodologies and Derivatization Strategies for Aquiledine

Approaches to the Total Synthesis of Aquiledine's Core Flavonoid Scaffold

Aquiledine possesses a flavanone (B1672756) core, which is a common structural motif in many natural flavonoids. The total synthesis of flavanone scaffolds typically employs several established methodologies in organic chemistry. One prevalent approach involves the Claisen-Schmidt condensation between a 2'-hydroxyacetophenone (B8834) and an aromatic aldehyde, followed by the cyclization of the resulting chalcone (B49325) intermediate. This two-step process is a fundamental route for constructing the C6-C3-C6 backbone of flavonoids.

Other classic synthetic routes for flavanones and flavones include the Allan-Robinson reaction, which condenses o-hydroxyaryl ketones with aromatic acid anhydrides, and the Kostanecki reaction. The Mentzer pyrone process also offers a pathway to flavone (B191248) derivatives from phenols and β-ketoesters. Furthermore, modern synthetic chemistry has introduced methods such as palladium-catalyzed reactions for the dehydrogenation of chromanones followed by arylation, or electrochemical syntheses involving oxa-Michael additions.

Given that aquiledine is a specific stereoisomer, namely (2S)-6-(1,4-ureylenebutyl)-5,7-dihydroxyflavanone, stereoselective synthetic methods for flavanones are particularly relevant. Approaches like intramolecular conjugated addition of α-substituted chalcones using chiral thiourea (B124793) catalysts have been explored to achieve enantiomerically pure flavanone scaffolds. However, specific adaptations of these general flavonoid synthesis methods for the precise construction of the aquiledine flavanone scaffold, especially concerning the strategic placement of functional groups necessary for the subsequent attachment of the cyclic urea (B33335) moiety, are not extensively detailed in the publicly available literature.

Selective Incorporation and Functionalization of the Cyclic Urea Moiety

A defining characteristic of aquiledine is the saturated 1,3-diazepin-2-one ring, a seven-membered cyclic urea, attached to the flavanone core at the C-6 position. nih.gov The selective incorporation and functionalization of such a cyclic urea moiety onto a pre-existing flavonoid scaffold is a critical step in the synthesis of aquiledine.

General methods for the synthesis of cyclic ureas involve the reaction of diamines with carbonyl sources such as phosgene, urea, or carbon dioxide. These reactions typically proceed through an isocyanate intermediate, which then reacts with a second amine to form the urea linkage. More advanced synthetic strategies for cyclic ureas and carbamates have been developed, including those utilizing transition-metal hydrogen atom transfer and radical-polar crossover concepts, offering functional-group-tolerant and scalable methods for forming various ring sizes, including seven-membered rings. nih.gov

While these general methodologies provide a foundation for cyclic urea synthesis, specific detailed research findings describing the selective incorporation and precise functionalization of the 1,3-diazepin-2-one ring onto the C-6 position of the aquiledine flavanone scaffold, or its regiomer at C-8 for isoaquiledine (B1248491), are not explicitly reported in the reviewed scientific literature. The challenge lies not only in forming the cyclic urea but also in achieving the correct regioselectivity and stereoselectivity when attaching it to the complex flavonoid framework.

Design and Synthesis of Aquiledine Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how structural modifications to a lead compound influence its biological activity. For natural products like aquiledine, which exhibit interesting biological properties, the design and synthesis of analogues are crucial for optimizing their pharmacological profiles.

The derivatization of natural products is a recognized strategy to enhance their selectivity and potency. However, specific detailed research findings or data tables pertaining to the synthesis and SAR of aquiledine analogues are not widely documented in the public domain. General principles of SAR studies involve systematic modifications to different parts of the molecule to probe their contribution to activity.

In the absence of specific data for aquiledine, strategic modifications for enhanced potency or selectivity of natural product derivatives typically involve:

Modifications to the flavonoid core: Altering the hydroxylation patterns, introducing alkyl or aryl substituents, or modifying the oxidation state of the C-ring (e.g., converting flavanone to flavone or flavonol) can influence interactions with biological targets.

Linker modifications: If a flexible linker connects the flavonoid and urea parts, altering its length, flexibility, or introducing different atoms (e.g., oxygen, sulfur) could impact the compound's conformation and target engagement.

These modifications are designed to optimize interactions with specific biological targets, potentially leading to increased binding affinity, improved target specificity, or enhanced cellular uptake.

The creation of novel derivatives extends beyond optimizing existing activities to exploring entirely new pharmacological profiles. This can involve:

Hybridization: Combining the aquiledine scaffold with other pharmacophores known to exhibit different biological activities.

Bioisosteric replacements: Substituting functional groups or atoms with others that have similar steric or electronic properties but may offer improved metabolic stability, bioavailability, or reduced toxicity. For instance, replacing oxygen with sulfur or nitrogen in certain positions.

Prodrug design: Developing derivatives that are inactive until metabolized in the body, thereby improving drug delivery or reducing side effects.

While these strategies are broadly applicable to natural product derivatization, specific examples of novel aquiledine derivatives with altered pharmacological profiles are not detailed in the available literature. Research in this area would typically involve comprehensive in vitro and in vivo biological evaluations to identify and characterize any new activities or improved properties.

Preclinical Biological Activities and Mechanistic Investigations of Aquiledine

In Vitro Antiparasitic Activity

Aquiledine has been identified as a compound of interest for its potential to combat parasitic infections. Laboratory studies have highlighted its efficacy against the malaria-causing parasite, Plasmodium falciparum.

Initial in vitro studies have revealed that Aquiledine exhibits moderate chemosuppression of parasitic growth against Plasmodium falciparum. This suggests that the compound can inhibit the proliferation of the parasite, a critical factor in controlling malarial infections. The antimalarial activity of flavonoid alkaloids represents a promising area of research for new therapeutic agents against this global health threat.

The precise mechanism through which Aquiledine exerts its antimalarial effects is still under investigation. However, the action of other flavonoid alkaloids against Plasmodium falciparum often involves multiple pathways. These can include the inhibition of parasitic enzymes crucial for survival, disruption of the parasite's ability to detoxify heme, or interference with parasitic protein synthesis. Further research is necessary to specifically delineate the mechanistic pathways of Aquiledine's antimalarial action.

In Vitro Antimicrobial Activities

Beyond its antiparasitic properties, Aquiledine has also shown significant antimicrobial activity in preclinical studies. Its efficacy spans a range of both bacterial and fungal pathogens, indicating a broad spectrum of action.

Aquiledine has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. One of the standout findings is its potent efficacy against Enterobacter aerogenes, a Gram-negative bacterium. Research has shown that Aquiledine is 24-fold more active against this pathogen than the conventional antibiotic, gentamycin. This high level of activity suggests a potential for developing new treatments for infections caused by this and other related bacteria.

In the realm of antifungal activity, Aquiledine has shown remarkable potency. Specifically, its efficacy against Candida glabrata, a fungal pathogen known for causing opportunistic infections, is particularly noteworthy. Studies have reported that Aquiledine is 13-fold more active against Candida glabrata than the reference antibiotic, nystatin. This potent antifungal activity highlights its potential as a lead compound for the development of new antifungal agents.

The exact cellular targets and mechanisms underlying Aquiledine's broad-spectrum antimicrobial action are yet to be fully elucidated. For many flavonoid alkaloids, antimicrobial activity can be attributed to various mechanisms, including the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with metabolic pathways. Given its potent activity, it is plausible that Aquiledine may act on multiple cellular targets within microbial cells, leading to their inhibition or death. Further mechanistic studies are required to pinpoint the specific molecular interactions and pathways involved.

General Biological Potentials Attributed to Flavonoid Alkaloids

Flavonoid alkaloids, a unique class of plant secondary metabolites, are recognized for their diverse pharmacological potential, including anti-inflammatory, antioxidant, and antiproliferative effects. nih.govnih.gov These activities are attributed to their distinct chemical structures, which combine the features of both flavonoids and alkaloids.

Flavonoid alkaloids are known to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govjst.go.jp Research has shown that compounds in this class can influence pathways such as Nuclear Factor-kappa B (NF-κB), Janus kinase/signal transducers and activators of transcription (JAK-STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.gov

The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory action of many natural compounds. Flavonoids, the parent compounds of flavonoid alkaloids, have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes. nih.gov

The JAK-STAT pathway is another crucial signaling cascade in immunity and inflammation. Certain flavonoids can modulate this pathway, leading to a decrease in the production of inflammatory mediators.

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. Several flavonoids have been identified as inhibitors of NLRP3 inflammasome activation, suggesting a potential mechanism for flavonoid alkaloids as well. nih.gov

Table 1: Investigated Anti-inflammatory Mechanisms of Flavonoid Alkaloids

| Target Pathway | Mechanism of Action | Potential Outcome |

|---|---|---|

| NF-κB | Inhibition of IκBα phosphorylation and degradation, preventing nuclear translocation of NF-κB subunits. | Decreased expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). |

| JAK-STAT | Inhibition of JAK phosphorylation and subsequent STAT activation. | Reduced production of inflammatory cytokines. |

| NLRP3 Inflammasome | Blockade of inflammasome assembly and caspase-1 activation. | Attenuation of IL-1β and IL-18 secretion. |

The flavonoid backbone of flavonoid alkaloids confers potent antioxidant properties. These compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The primary antioxidant mechanisms include direct ROS scavenging and chelation of transition metals involved in free radical production. nih.govresearchgate.net

The ability of flavonoids to donate a hydrogen atom from their hydroxyl groups is central to their radical-scavenging activity. This process stabilizes the free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. researchgate.net

Table 2: Antioxidant Mechanisms of Flavonoid Alkaloids

| Mechanism | Description |

|---|---|

| Direct ROS Scavenging | Donation of hydrogen atoms or electrons to neutralize free radicals such as superoxide (B77818) anion, hydroxyl radical, and peroxyl radicals. |

| Metal Chelation | Binding to transition metal ions like iron and copper, preventing them from catalyzing the formation of ROS. |

Flavonoid alkaloids have demonstrated potential as antiproliferative agents in various preclinical cancer models. nih.gov Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.gov

Induction of Apoptosis: Flavonoids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

Inhibition of Angiogenesis: Several flavonoids have been shown to inhibit key steps in the angiogenic process, including the proliferation and migration of endothelial cells. They can interfere with signaling pathways crucial for angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

Table 3: Antiproliferative Mechanisms of Flavonoid Alkaloids

| Mechanism | Description |

|---|---|

| Induction of Apoptosis | Modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP. |

| Inhibition of Angiogenesis | Downregulation of VEGF expression and inhibition of endothelial cell proliferation and migration. |

Comparative Biological Analysis of Aquiledine with Related Flavonoids and Flavonoid Alkaloids

While direct comparative studies involving Aquiledine are not available, a comparative analysis can be inferred based on the activities of structurally related compounds. Aquiledine was isolated alongside known flavonoids such as apigenin (B1666066) and luteolin (B72000). nih.gov

Apigenin and Luteolin: Both apigenin and luteolin are well-characterized flavonoids with documented anti-inflammatory, antioxidant, and antiproliferative properties. nih.gov Their activities are generally attributed to their ability to modulate signaling pathways like NF-κB and to scavenge ROS.

Other Flavonoid Alkaloids: The biological activities of other flavonoid alkaloids can provide insights into the potential of Aquiledine. For instance, some isoquinoline (B145761) alkaloids, which also possess a nitrogen-containing heterocyclic ring, exhibit a wide range of bioactivities, including antitumor, anti-inflammatory, and antiviral effects. nih.govresearchgate.netnih.gov

The unique structural feature of Aquiledine, which includes a seven-membered nitrogen-containing ring, may confer distinct biological properties compared to other flavonoid alkaloids with different ring systems. acs.org Further research is necessary to elucidate the specific structure-activity relationships of Aquiledine and to compare its biological profile with that of other members of this compound class.

Table 4: Comparative Overview of Related Compounds

| Compound Class | Key Biological Activities |

|---|---|

| Flavonoids (e.g., Apigenin, Luteolin) | Anti-inflammatory, Antioxidant, Antiproliferative. nih.gov |

| Isoquinoline Alkaloids | Antitumor, Anti-inflammatory, Antiviral. nih.govresearchgate.netnih.gov |

| Flavonoid Alkaloids (general) | Anti-inflammatory, Antioxidant, Antiproliferative. nih.govnih.gov |

Advanced Analytical Techniques in Aquiledine Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the purification and quantification of Aquiledine from natural sources. These chromatographic methods leverage the differential interactions of analytes with a stationary phase and a mobile phase to achieve separation.

HPLC has historically been a cornerstone for the separation and quantification of various compounds, including flavonoids and alkaloids, from complex plant extracts cmdm.tw. Its versatility allows for method development tailored to specific compound properties.

UHPLC , an evolution of HPLC, offers significant enhancements in speed, resolution, and sensitivity due to its ability to operate at much higher pressures and utilize columns packed with smaller stationary phase particles (typically less than 2 µm compared to 3-5 µm in conventional HPLC). This translates to improved efficiency and the ability to separate closely eluting peaks, which is crucial when dealing with structurally similar compounds like Aquiledine and its isomers.

In the context of flavoalkaloids such as Aquiledine, UHPLC has been extensively employed. For instance, ultra-performance liquid chromatography hyphenated with a photodiode array detector and electrospray ionization high-resolution mass spectrometry (UPLC-PDA-ESI-HRMS) has been successfully used for the detection of Aquiledine and other novel cinnamoylated flavoalkaloids in tea cultivars, demonstrating its capability for both qualitative and quantitative analysis in complex natural matrices cmdm.tw. The enhanced resolution of UHPLC allows for the effective separation of these compounds, which is a prerequisite for accurate quantification.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful techniques specifically employed for the chiral analysis of molecules like Aquiledine, which possess stereogenic centers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a sample, with ECD focusing on electronic transitions.

The absolute configuration of chiral natural products is a critical aspect of their characterization. For flavoalkaloids, including Aquiledine, ECD calculations, often in conjunction with Density Functional Theory (DFT), have become a reliable method for determining absolute configuration cmdm.tw. The ECD spectra of enantiomers are typically near mirror images, with the amplitude being proportional to the enantiopurity. This allows for the qualitative evaluation of absolute configuration and enantiopurity, even in the absence of chiral HPLC.

Research findings indicate the use of quantum chemistry ECD calculations for the structural determination of flavoalkaloids cmdm.tw. Furthermore, HPLC-ECD measurements, when combined with time-dependent density functional theory electronic circular dichroism (TDDFT-ECD) calculations, provide an efficient and robust method for studying enantiomers in mixtures and accurately assigning their absolute configurations. This integrated approach is particularly valuable for flexible molecules, as ECD spectra are highly sensitive to both absolute configuration and molecular conformation.

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, offering enhanced sensitivity, accuracy, and comprehensive data for complex mixture analysis and metabolite identification. These techniques are crucial for the analysis of natural products, where samples often contain numerous co-eluting compounds.

For Aquiledine and related flavoalkaloids, Ultra-Performance Liquid Chromatography hyphenated with Photodiode Array detection and Electrospray Ionization High-Resolution Mass Spectrometry (UPLC-PDA-ESI-HRMS) stands out as a key technique cmdm.tw.

UPLC provides superior separation efficiency, allowing for the resolution of numerous components within a complex extract.

PDA (Photodiode Array) detection offers spectral profiles across a range of UV-Vis wavelengths, aiding in the preliminary identification and purity assessment of separated compounds.

ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry) provides precise molecular weight information and fragmentation patterns, which are invaluable for structural elucidation and confirmation. The high-resolution capabilities of HRMS allow for the accurate determination of elemental compositions, crucial for identifying known compounds and proposing structures for novel ones.

This powerful combination has been instrumental in the detection and characterization of Aquiledine and other flavoalkaloids in various natural matrices, such as tea leaves cmdm.tw. The ability to obtain high-resolution mass data and characteristic UV spectra in a single run significantly streamlines the process of identifying known compounds and elucidating the structures of new or revised natural products within complex biological samples. The application of UPLC-PDA-ESI-HRMS has also facilitated the identification of these compounds as naturally occurring metabolites cmdm.tw.

Computational Modeling and Theoretical Frameworks for Aquiledine Studies

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. anu.edu.aunih.gov In drug discovery, this involves docking a ligand (like Aquiledine) into the binding site of a target protein. The process calculates a binding affinity or scoring function, which estimates the strength of the interaction. nih.govnih.gov A lower binding energy typically indicates a more stable and potentially more potent interaction. nih.govyoutube.com

Molecular dynamics (MD) simulations build upon the static snapshots provided by docking. nih.govnih.gov By simulating the movements of atoms and molecules over time, MD can provide insights into the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the detailed interactions that maintain the bound state. nih.govnih.govresearchgate.net Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the complex. nih.gov

For Aquiledine, no studies have been published that identify specific biological targets or perform docking and MD simulations. Future research could screen Aquiledine against various known protein targets associated with diseases to generate initial hypotheses about its mechanism of action.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters for Future Aquiledine Studies

| Parameter | Description | Relevance to Aquiledine Research |

| Binding Affinity (kcal/mol) | The calculated free energy of binding between the ligand and the target protein. | To predict the strength of Aquiledine's interaction with potential biological targets. |

| Key Interacting Residues | Specific amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other bonds with the ligand. | To understand the molecular basis of Aquiledine's potential activity. |

| RMSD (Å) | Root Mean Square Deviation; measures the average distance between the atoms of the superimposed protein-ligand complex over time. | To assess the stability of the Aquiledine-target complex during a simulation. |

| RMSF (Å) | Root Mean Square Fluctuation; measures the fluctuation of individual amino acid residues during a simulation. | To identify flexible regions of the target protein upon Aquiledine binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivatization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.govmdpi.comnih.gov By developing mathematical models based on physicochemical properties, topological indices, and other molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds. nih.govnih.gov This approach is invaluable for optimizing lead compounds by suggesting modifications that are likely to enhance potency or reduce toxicity. nih.govnih.gov

A QSAR study on Aquiledine would first require the synthesis and biological testing of a series of its derivatives to generate the necessary activity data. Subsequently, various molecular descriptors for these derivatives would be calculated and used to build a predictive model. The statistical robustness of a QSAR model is typically assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.comjmaterenvironsci.com As no such library of Aquiledine derivatives has been reported, QSAR models for this compound have not been developed.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization (focusing on theoretical aspects)

The journey of a drug candidate from administration to its target and eventual elimination from the body is described by its ADMET properties. nih.govnih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov In silico ADMET prediction uses computational models to estimate these characteristics based on a molecule's structure. nih.govbrazilianjournals.com.brslideshare.net

Absorption: Predicts how well a compound will be absorbed, for example, from the gastrointestinal tract. slideshare.net Models often evaluate properties like intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential. brazilianjournals.com.br

Distribution: Pertains to how a compound is distributed throughout the body's tissues and fluids. Key theoretical predictions include blood-brain barrier (BBB) penetration and plasma protein binding. slideshare.net

Metabolism: Involves the prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. brazilianjournals.com.br This is critical for predicting drug-drug interactions.

Excretion: Estimates the route and rate by which the compound and its metabolites are removed from the body. slideshare.net

Toxicity: Predicts potential toxic liabilities, such as mutagenicity (e.g., AMES test), carcinogenicity, cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. brazilianjournals.com.brnih.gov

There are no published in silico ADMET predictions specifically for Aquiledine. Such a study would be a logical first step in evaluating its drug-like potential before committing resources to synthesis and in vitro testing.

Table 2: Key Theoretical ADMET Parameters for Future In Silico Studies of Aquiledine

| ADMET Parameter | Theoretical Prediction Goal | Importance in Lead Optimization |

| Human Intestinal Absorption | Predict high or low absorption from the gut. | Determines potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Predict whether the compound can cross into the central nervous system. | Crucial for CNS-targeting drugs and for avoiding CNS side effects. |

| CYP450 Inhibition | Identify which major CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4) are likely to be inhibited. | Predicts potential for adverse drug-drug interactions. |

| hERG Inhibition | Predict the likelihood of blocking the hERG potassium channel. | A critical indicator for potential cardiotoxicity. |

| AMES Mutagenicity | Predict whether the compound is likely to be mutagenic. | An early-stage screen for potential carcinogenicity. |

De Novo Design and Virtual Screening of Novel Aquiledine-Inspired Structures

De novo design and virtual screening are computational strategies for identifying novel chemical entities with desired biological activity. anu.edu.aunih.govnih.govembopress.org

Virtual Screening: This involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.gov If a target for Aquiledine were identified, one could virtually screen databases to find other compounds that might bind with higher affinity.

De Novo Design: This is a more creative approach where novel molecular structures are built from scratch or by modifying an existing scaffold (like Aquiledine). nih.govresearchgate.net Algorithms can "grow" molecules within the constraints of a protein's binding pocket, optimizing for favorable interactions. This could be used to design novel Aquiledine derivatives with enhanced potency and improved ADMET properties.

These advanced computational techniques represent a significant future direction for Aquiledine research. Once a validated biological target is identified, both virtual screening and de novo design could be powerfully applied to explore the chemical space around the Aquiledine scaffold, potentially leading to the discovery of new and more effective therapeutic agents.

Future Research Directions and Translational Potential of Aquiledine Preclinical

Expanding the Scope of Preclinical Efficacy in Diverse Disease Models

Preclinical studies have provided preliminary insights into Aquiledine's biological activities, demonstrating moderate antimalarial efficacy and notable antimicrobial properties. Specifically, Aquiledine exhibited moderate chemosuppression against Plasmodium falciparum in vitro. cmdm.tw Furthermore, its antimicrobial activity was observed to be significantly higher than reference antibiotics against specific microorganisms. cmdm.tw

Table 1: Summary of Initial Preclinical Efficacy of Aquiledine

| Activity | Organism/Target | Observed Effect | Fold Activity (vs. Reference) | Citation |

| Antimalarial | Plasmodium falciparum (in vitro) | Moderate chemosuppression | N/A | cmdm.tw |

| Antimicrobial | Candida gabrata | Active | 13-fold more active than nystatin | cmdm.tw |

| Antimicrobial | Enterobacter aerogens | Active | 24-fold more active than gentamycin | cmdm.tw |

Future research should expand upon these initial observations by investigating Aquiledine's efficacy across a broader spectrum of disease models. Given that flavoalkaloids are recognized for their potential against conditions such as cancer, inflammation, and viral infections, comprehensive in vivo studies are warranted to validate and quantify Aquiledine's therapeutic potential in these areas. This expansion would involve evaluating its activity in relevant animal models of infection, malignancy, and inflammatory disorders, thereby providing a more robust understanding of its preclinical utility.

Comprehensive Elucidation of Additional Molecular and Cellular Mechanisms of Action

While initial studies have identified certain bioactivities of Aquiledine, a detailed understanding of its underlying molecular and cellular mechanisms of action remains largely unexplored. As a flavoalkaloid, Aquiledine's biological effects are likely mediated through interactions with specific molecular targets and modulation of cellular pathways. Future research should prioritize the comprehensive elucidation of these mechanisms. This includes employing advanced biochemical and cell biological techniques to identify direct protein targets, characterize enzyme inhibition or activation profiles, and map the signaling cascades influenced by Aquiledine. Techniques such as proteomics, transcriptomics, and metabolomics could provide invaluable insights into the global cellular responses to Aquiledine treatment, revealing novel pathways and processes that contribute to its observed therapeutic effects.

Development of Sustainable and Scalable Synthetic Pathways for Aquiledine Production

Currently, Aquiledine is primarily obtained through isolation from natural plant sources like Aquilegia ecalcarata and Goniothalamus chilensis. plantaedb.comctdbase.orgcmdm.twnih.gov While natural extraction is valuable for initial discovery, it often presents challenges regarding sustainability, scalability, and consistency of supply, especially for potential therapeutic applications. Therefore, a critical future research direction involves the development of sustainable and scalable synthetic pathways for Aquiledine production. Synthetic chemistry efforts would focus on designing efficient, cost-effective, and environmentally friendly routes to synthesize Aquiledine. This would not only ensure a reliable supply for extensive preclinical and potentially clinical development but also facilitate the synthesis of structural analogues for structure-activity relationship (SAR) studies.

Exploration of Aquiledine as a Chemical Probe for Fundamental Biological Research

The unique chemical structure of Aquiledine, particularly its classification as a flavoalkaloid with a recently revised structure, makes it an intriguing candidate for development as a chemical probe. plantaedb.comctdbase.orgcmdm.twnih.gov Once its precise molecular and cellular mechanisms of action are thoroughly elucidated, Aquiledine could be utilized as a tool to perturb specific biological pathways in a controlled manner. This application would enable researchers to gain deeper insights into fundamental cellular processes, signal transduction, and disease pathogenesis. As a chemical probe, Aquiledine could facilitate the validation of novel drug targets, dissect complex biological networks, and contribute to the basic understanding of various physiological and pathological conditions, independent of its direct therapeutic application.

Potential of Aquiledine and its Analogues as Lead Compounds for Further Therapeutic Development (Preclinical Stage Only)

The observed antimalarial and antimicrobial activities of Aquiledine underscore its potential as a promising lead compound for the development of new therapeutic agents. cmdm.tw The broader class of flavoalkaloids has also shown promise in areas such as cancer, inflammation, and viral infections. Future preclinical research should focus on a comprehensive lead optimization program. This would involve extensive structure-activity relationship (SAR) studies, where various analogues of Aquiledine are synthesized and evaluated for enhanced potency, selectivity, and improved pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion). The goal at this preclinical stage would be to identify optimized Aquiledine analogues with superior therapeutic profiles, thereby advancing them towards more rigorous preclinical testing and potentially, ultimately, clinical translation.

Q & A

Basic Research Questions

Q. What are the foundational steps to design a study characterizing Aquiledine’s physicochemical properties?

- Methodological Answer : Begin with a scoping review to identify existing data gaps and prioritize key properties (e.g., solubility, stability, crystallinity) . Follow guidelines for experimental reproducibility:

- Experimental Design : Use validated analytical techniques (e.g., HPLC, NMR, mass spectrometry) with calibration standards. Document parameters (e.g., temperature, solvent systems) in detail .

- Data Reporting : Include raw data tables (e.g., retention times, spectral peaks) in supplementary materials, adhering to journal-specific formatting .

- Example Table :

| Property | Method | Key Parameters | Reference Standard |

|---|---|---|---|

| Solubility | Shake-flask | Temp: 25°C, Solvent: PBS pH 7.4 | USP <1231> |

| Purity | HPLC | Column: C18, Flow rate: 1 mL/min | Pharmacopeial grade |

Q. How should researchers conduct a systematic literature review to contextualize Aquiledine’s biological activity?

- Methodological Answer :

- Framework : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope, e.g., “In in vitro models (P), how does Aquiledine (I) compare to analog X (C) in inhibiting Enzyme Y (O) over 24h (T)?” .

- Data Extraction : Use tools like Covidence to screen studies, prioritize peer-reviewed sources, and exclude non-reproducible methodologies (e.g., lacking negative controls) .

Q. What protocols ensure reproducibility in synthesizing and characterizing Aquiledine?

- Methodological Answer :

- Synthesis : Detail reaction conditions (e.g., stoichiometry, catalysts) and purification steps (e.g., column chromatography gradients) in the main text, with extended protocols in supplementary files .

- Characterization : For novel compounds, provide ≥95% purity evidence via orthogonal methods (e.g., elemental analysis + NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during Aquiledine’s structural elucidation?

- Methodological Answer :

- Triangulation : Cross-validate NMR, X-ray diffraction, and computational modeling (e.g., DFT) to address discrepancies .

- Error Analysis : Quantify instrumental uncertainties (e.g., NMR signal-to-noise ratios) and report confidence intervals .

- Example Workflow :

Contradictory Data → Hypothesis (e.g., tautomerism) → Experimental Validation (e.g., variable-temperature NMR) → Model Refinement

Q. What strategies optimize Aquiledine’s bioactivity profiling in complex biological systems?

- Methodological Answer :

- High-Throughput Screening (HTS) : Use factorial design to test concentration gradients, cell lines, and endpoints (e.g., IC₅₀, apoptosis markers) .

- Data Normalization : Include internal controls (e.g., housekeeping genes) and apply statistical corrections (e.g., Benjamini-Hochberg for false discovery rates) .

Q. How can multi-omics approaches clarify Aquiledine’s mechanism of action?

- Methodological Answer :

- Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify pathway-level perturbations .

- Validation : Use CRISPR-Cas9 knockouts or pharmacological inhibitors to confirm target engagement .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.